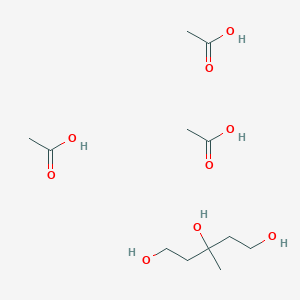
Acetic acid;3-methylpentane-1,3,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3-methylpentane-1,3,5-triol is a compound that combines acetic acid with 3-methylpentane-1,3,5-triol Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its role in vinegar 3-methylpentane-1,3,5-triol is an organic compound with the formula C₆H₁₄O₃, featuring three hydroxyl groups and a methyl group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methylpentane-1,3,5-triol can be achieved through the esterification of 3-methylpentane-1,3,5-triol with acetic acid. This reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and controlled reaction environments can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-methylpentane-1,3,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in 3-methylpentane-1,3,5-triol can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of simpler alcohols or hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Acetic acid;3-methylpentane-1,3,5-triol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a model compound for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of acetic acid;3-methylpentane-1,3,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester linkage formed with acetic acid can undergo hydrolysis, releasing acetic acid and 3-methylpentane-1,3,5-triol, which can then participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-Methylpentane-1,3,5-triol: The parent compound without the acetic acid esterification.
2-Methylpentane-1,3,5-triol: A structural isomer with the methyl group on the second carbon.
Pentane-1,3,5-triol: A similar compound lacking the methyl group.
Uniqueness
Acetic acid;3-methylpentane-1,3,5-triol is unique due to its ester linkage with acetic acid, which imparts distinct chemical properties and reactivity. This esterification can enhance the compound’s solubility, stability, and potential biological activity compared to its non-esterified counterparts.
Properties
CAS No. |
66470-78-8 |
|---|---|
Molecular Formula |
C12H26O9 |
Molecular Weight |
314.33 g/mol |
IUPAC Name |
acetic acid;3-methylpentane-1,3,5-triol |
InChI |
InChI=1S/C6H14O3.3C2H4O2/c1-6(9,2-4-7)3-5-8;3*1-2(3)4/h7-9H,2-5H2,1H3;3*1H3,(H,3,4) |
InChI Key |
PARPKKSKRBXOJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(CCO)(CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















